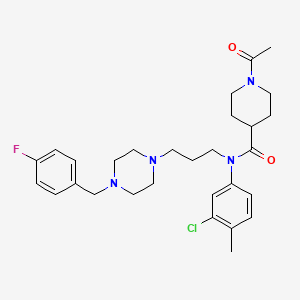
Naloxonazine (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naloxonazine (dihydrochloride) is a potent, irreversible μ-opioid receptor antagonist. It is known for its ability to form spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by naloxazone . This compound has significant implications in both medical and scientific research due to its unique properties and effects.
準備方法
Synthetic Routes and Reaction Conditions
Naloxonazine (dihydrochloride) is synthesized through the reaction of naloxone with hydrazine in acidic conditions. The reaction involves the formation of a hydrazone linkage between two naloxone molecules . The synthetic route typically involves:
- Dissolving naloxone in an acidic solution.
- Adding hydrazine to the solution.
- Allowing the reaction to proceed at room temperature until the formation of naloxonazine is complete.
Industrial Production Methods
Industrial production of naloxonazine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of naloxone in an acidic medium.
- Controlled addition of hydrazine.
- Monitoring the reaction progress using analytical techniques such as HPLC (High-Performance Liquid Chromatography).
- Purification of the final product to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Naloxonazine (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naloxonazine derivatives with altered opioid receptor binding properties .
科学的研究の応用
Naloxonazine (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and the formation of derivatives.
Biology: Naloxonazine is employed in biological studies to investigate its effects on cellular processes and its interaction with biological molecules.
Medicine: It is used in medical research to study its potential therapeutic applications, particularly in the context of opioid receptor antagonism.
Industry: Naloxonazine is used in the pharmaceutical industry for the development of new drugs and therapeutic agents
作用機序
Naloxonazine (dihydrochloride) exerts its effects by irreversibly binding to μ-opioid receptors. This binding prevents the activation of these receptors by opioid agonists, thereby blocking their effects. The molecular targets involved include the μ-opioid receptors, and the pathways affected are those related to opioid signaling .
類似化合物との比較
Similar Compounds
Oxymorphone-3-methoxynaltrexonazine: Another opioid antagonist with a similar structure.
Naloxone: A reversible μ-opioid receptor antagonist.
Naltrexone: A long-acting opioid receptor antagonist.
Uniqueness
Naloxonazine (dihydrochloride) is unique due to its irreversible binding to μ-opioid receptors, which distinguishes it from other opioid antagonists like naloxone and naltrexone that bind reversibly. This irreversible binding results in a prolonged duration of action, making it particularly useful in certain therapeutic and research applications .
特性
分子式 |
C38H44Cl2N4O6 |
|---|---|
分子量 |
723.7 g/mol |
IUPAC名 |
(4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |
InChI |
InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27-,28-,33+,34+,35+,36+,37-,38-;;/m1../s1 |
InChIキー |
VIAIHLLKDJKEKM-DCBBKWFGSA-N |
異性体SMILES |
C=CCN1[C@H]2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@H]4/C(=N/N=C\6/[C@@H]7OC8=C(C=CC9=C8[C@]72[C@]([C@@H](C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl |
正規SMILES |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)



![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)

![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
![(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)

![3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752618.png)
![(1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B10752620.png)
